

Application Note: ECACC Protocol for Thawing Cryopreserved Cell Lines

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Compound of Interest

Compound Name: EACC

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Introduction

The successful resuscitation of cryopreserved cell lines is fundamental to downstream experimental success. The European Collection of Authenticated Cell Cultures (ECACC) provides standardized protocols to ensure optimal cell viability and recovery post-thaw. This document outlines the recommended procedure for thawing cryopreserved cells, emphasizing rapid yet careful handling to mitigate cellular stress and the toxic effects of cryoprotectants like dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining cell line integrity and ensuring reproducible experimental outcomes. Some cryoprotectants, such as DMSO, are toxic to cells at temperatures above 4°C, making it essential to thaw cultures quickly and dilute them in culture medium to minimize these toxic effects.^[1]

Key Experimental Parameters

A summary of the critical quantitative parameters in the ECACC thawing protocol is provided below. These values are crucial for minimizing cell damage and maximizing viability.

Parameter	Recommended Value	Notes
Water Bath Temperature	37°C	For mammalian cell lines.[2] The temperature should be appropriate for the specific cell line.
Thawing Time	1-2 minutes	Until only a small amount of ice remains in the vial.[2] Rapid thawing is crucial to minimize cell membrane damage.
Centrifugation Speed	100-150 x g	To pellet cells for removal of cryoprotectant. Higher forces may damage cells.[3]
Centrifugation Time	2-5 minutes	Sufficient to form a cell pellet. [4]
Post-Thaw Incubation	24 hours	Initial incubation period to allow for cell recovery and attachment (for adherent lines).[2]

Experimental Protocol: Thawing of Cryopreserved Cells

This protocol details the step-by-step methodology for the successful resuscitation of cryopreserved cell lines according to ECACC guidelines.

1. Materials and Reagents

- Cryopreserved cell line ampoule
- Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct medium)
- 70% (v/v) isopropanol or ethanol in sterile water[3]

- Sterile centrifuge tubes (e.g., 15 mL)
- Sterile pipettes
- Trypan Blue solution (for viability assessment)
- Hemocytometer or automated cell counter

2. Equipment

- Personal Protective Equipment (PPE): sterile gloves, lab coat, safety visor
- Container for transporting frozen ampoules (e.g., dry ice box or liquid nitrogen dewar)
- Water bath set to 37°C
- Microbiological safety cabinet (Class II)
- Incubator set to the appropriate temperature and CO₂ level for the cell line
- Inverted phase-contrast microscope
- Centrifuge

3. Procedure

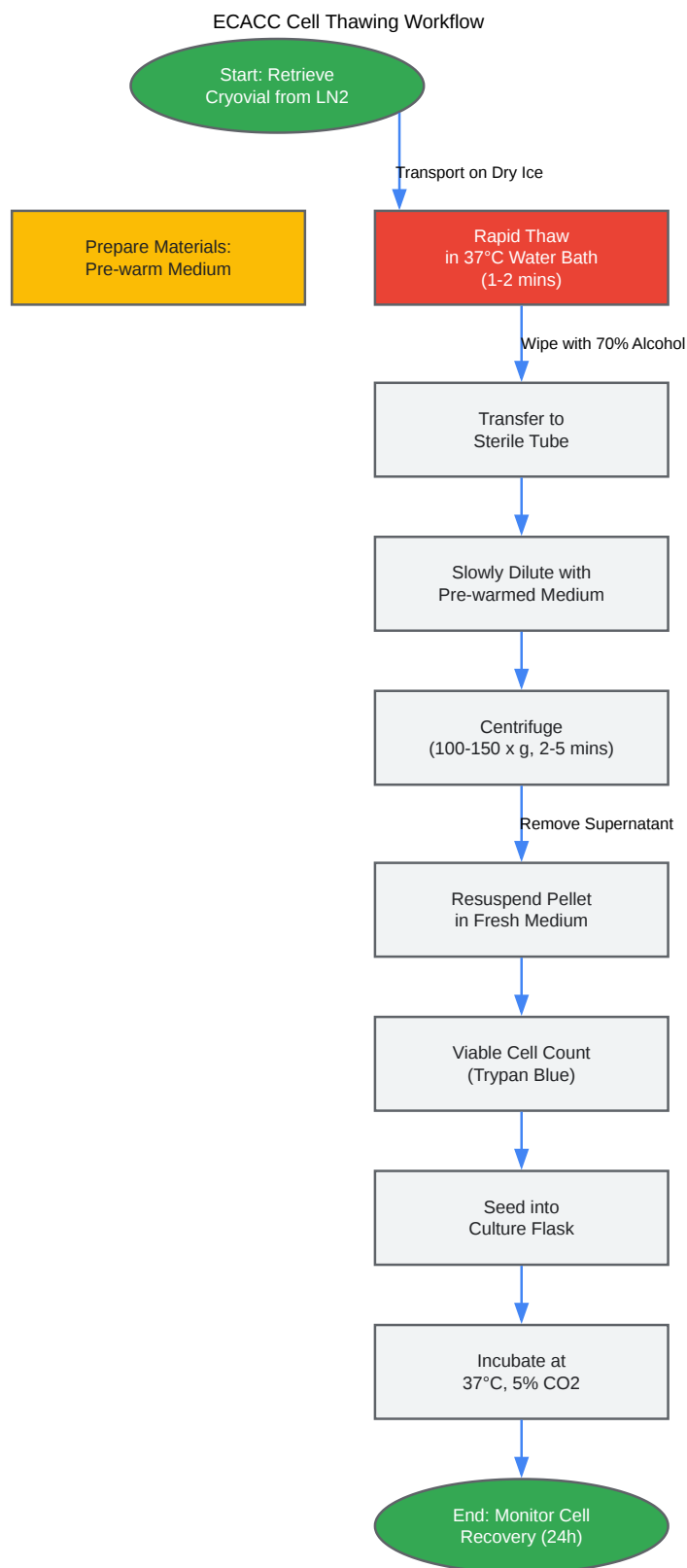
- Preparation:
 - Consult the ECACC cell line data sheet for any specific requirements.[\[3\]](#)
 - Pre-warm the appropriate complete culture medium in the 37°C water bath.[\[5\]](#)
 - Label a sterile culture flask with the cell line name, passage number, and date.
- Retrieval of Ampoule:
 - Wearing appropriate PPE, retrieve the frozen ampoule from liquid nitrogen storage. On rare occasions, ampoules may explode upon warming due to trapped liquid nitrogen.

- In a microbiological safety cabinet, hold a tissue soaked in 70% alcohol around the cap and turn it a quarter turn to release any trapped liquid nitrogen, then re-tighten.
- Thawing:
 - Quickly transfer the ampoule to the 37°C water bath.
 - Immerse only the lower half of the ampoule to avoid contamination.[\[2\]](#)
 - Thaw for approximately 1-2 minutes, until only a small ice crystal remains. Do not thaw completely.
- Cell Suspension Preparation:
 - Wipe the exterior of the ampoule with 70% alcohol before opening inside the microbiological safety cabinet.
 - Using a sterile pipette, transfer the entire contents of the ampoule into a sterile 15 mL centrifuge tube.
 - Slowly add 5 mL of pre-warmed complete culture medium to the tube dropwise to dilute the cryoprotectant.[\[2\]](#)
- Removal of Cryoprotectant (Recommended):
 - While not always necessary, washing the cells to remove the cryoprotectant is recommended, especially if the cryoprotectant is known to have adverse effects on the specific cell type (e.g., differentiation in the presence of DMSO).[\[1\]](#)[\[3\]](#)
 - Centrifuge the cell suspension at 100-150 x g for 2-5 minutes.
 - Carefully aspirate the supernatant without disturbing the cell pellet.
 - Gently resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed complete culture medium.
- Cell Counting and Seeding:

- Perform a viable cell count using the Trypan Blue exclusion method and a hemocytometer or an automated cell counter.
- Transfer the appropriate volume of the cell suspension to the pre-labelled culture flask to achieve the recommended seeding density as per the cell line data sheet.
- Add the required volume of fresh, pre-warmed complete culture medium to the flask.
- Incubation and Post-Thaw Care:
 - Place the flask in a humidified incubator at the recommended temperature and CO₂ concentration.^[2] If using a vented cap flask, ensure it is loosened to allow for gas exchange.
 - Examine the cells microscopically after 24 hours to check for attachment (for adherent cells) and signs of recovery.^[2]
 - It is recommended to change the medium after the first 24 hours to remove any residual cryoprotectant and cell debris.

Visualized Workflow

The following diagram illustrates the key steps in the ECACC protocol for thawing cryopreserved cell lines.



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Caption: Workflow for thawing cryopreserved cells.

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